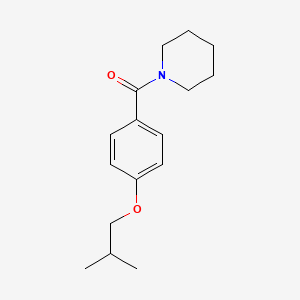

1-(4-isobutoxybenzoyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methylpropoxy)phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-13(2)12-19-15-8-6-14(7-9-15)16(18)17-10-4-3-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQLOJNGYCXELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(4-isobutoxybenzoyl)piperidine

Traditional methods for the synthesis of amides, including this compound, have been well-established and are widely utilized in organic synthesis. These routes typically involve the reaction of a carboxylic acid derivative with an amine.

The most direct and common method for the synthesis of this compound is the acylation of piperidine (B6355638) with a derivative of 4-isobutoxybenzoic acid. The use of highly reactive acylating agents such as 4-isobutoxybenzoyl chloride is a primary example of this approach. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct.

Similarly, 4-isobutoxybenzoic anhydride (B1165640) can be employed as the acylating agent. While anhydrides are generally less reactive than acid chlorides, they offer the advantage of producing a carboxylic acid byproduct, which can be easier to remove from the reaction mixture.

A general representation of this acylation reaction is as follows:

Reactants: Piperidine and 4-isobutoxybenzoyl chloride (or anhydride)

Solvent: Aprotic solvents like dichloromethane (B109758) or diethyl ether are common.

Base: Triethylamine or pyridine

Product: this compound

This method is often favored for its high yields and relatively simple procedure.

An alternative to using highly reactive acid derivatives is the direct coupling of 4-isobutoxybenzoic acid with piperidine using a coupling agent. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include:

Dicyclohexylcarbodiimide (DCC): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by piperidine to form the amide bond. A significant drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove.

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU): HATU is a more modern and efficient coupling reagent. It activates the carboxylic acid to form an active ester that reacts smoothly with the amine. HATU is often preferred over DCC due to its higher yields, faster reaction times, and the water-soluble nature of its byproducts, which simplifies purification.

The choice of coupling agent can be critical and is often determined by the specific substrates and desired reaction conditions.

| Coupling Agent | Key Features | Byproduct |

| DCC | Cost-effective, widely used | Dicyclohexylurea (DCU), often requires filtration for removal |

| HATU | High efficiency, fast reaction rates, milder conditions | Water-soluble byproducts, easier purification |

The synthesis of this compound relies on the availability of its key precursors: piperidine and 4-isobutoxybenzoic acid.

Piperidine is a commercially available heterocyclic amine. Substituted piperidines, if required for analogue synthesis, can be prepared through various methods, including the reduction of corresponding pyridine derivatives or through cyclization reactions. youtube.comyoutube.com The hydrogenation of pyridines is a common industrial method. youtube.com

4-Isobutoxybenzoic acid can be synthesized via the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzoic acid or its ester derivative with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate.

Since neither of the primary reactants, piperidine and 4-isobutoxybenzoic acid, are chiral, the synthesis of this compound does not typically involve stereochemical control unless chiral auxiliaries or catalysts are intentionally introduced to create stereocenters in derivatives.

Innovative and Sustainable Synthetic Approaches

The development of catalytic methods for amide synthesis is a significant area of research. core.ac.uk These methods avoid the use of stoichiometric activating agents and the production of large amounts of byproducts.

Biocatalysis: Enzymes such as lipases and proteases can be used to catalyze the formation of amide bonds under mild conditions. nih.govrsc.org This approach offers high selectivity and is environmentally benign. For instance, a lipase (B570770) could potentially catalyze the direct amidation of 4-isobutoxybenzoic acid with piperidine in a solvent-free system or in a green solvent.

Organocatalysis: Small organic molecules can also act as catalysts for amide bond formation. Boronic acid derivatives, for example, have been shown to catalyze the direct amidation of carboxylic acids with amines. These catalysts are often metal-free, which is advantageous in pharmaceutical synthesis to avoid metal contamination in the final product.

While specific examples for this compound are not extensively documented, the general principles of these catalytic methods are applicable to its synthesis.

Modern technologies like microwave irradiation and flow chemistry are being increasingly applied to organic synthesis to enhance reaction rates and improve efficiency.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for amide bond formation, often from hours to minutes. youtube.comumb.edunih.gov This is due to the efficient and rapid heating of the reaction mixture. The synthesis of N-benzylamide conjugates of NSAIDs has been successfully achieved using microwave-assisted methods, suggesting the applicability of this technology to the synthesis of this compound. nih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govthieme-connect.deresearchgate.netacs.org In a flow synthesis of this compound, solutions of the activated carboxylic acid and piperidine could be continuously mixed in a heated reactor coil, leading to rapid product formation and collection. nih.govthieme-connect.de This method is particularly suited for large-scale production. nih.gov

| Technology | Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation |

Diversification and Derivatization Strategies

To explore the chemical space around this compound and to generate analogues for various applications, derivatization of the core structure is essential. nih.gov This can be achieved by modifying either the piperidine ring or the isobutoxybenzoyl moiety.

The piperidine ring, while generally stable, offers several avenues for chemical modification. wikipedia.orgnih.gov

N-Dealkylation/N-Acylation: While the nitrogen in this compound is part of an amide and thus less reactive than in a free amine, it is possible under certain conditions to cleave the acyl group and introduce other substituents.

Ring Functionalization: The methylene (B1212753) groups of the piperidine ring can be functionalized through various C-H activation strategies. nih.gov For instance, catalytic reactions can introduce substituents at specific positions of the piperidine ring, although this can be challenging due to the multiple similar C-H bonds. nih.gov

Ring-Opening: Under more drastic conditions, the piperidine ring can be opened, leading to linear amino compounds.

Table 2: Potential Reactions for Piperidine Ring Modification

| Reaction Type | Reagents | Potential Product Type | Reference |

|---|---|---|---|

| C-H Functionalization | Metal catalysts, directing groups | Substituted piperidines | nih.gov |

| Ring-Closing Metathesis (of precursors) | Grubbs or other metathesis catalysts | Unsaturated piperidine derivatives | researchgate.net |

| Enamine Formation (from piperidone precursor) | Ketones/Aldehydes | α-Functionalized piperidines | wikipedia.org |

The isobutoxybenzoyl portion of the molecule provides two main sites for modification: the isobutoxy group and the aromatic ring. rsc.org

Ether Cleavage: The isobutoxy group can be cleaved to yield the corresponding phenol (B47542), 1-(4-hydroxybenzoyl)piperidine. This phenol can then be re-alkylated or functionalized in other ways.

Aromatic Substitution: The benzene (B151609) ring is activated towards electrophilic aromatic substitution by the electron-donating isobutoxy group. This allows for the introduction of various substituents (e.g., nitro, halogen, acyl groups) onto the aromatic ring, likely at the positions ortho to the isobutoxy group due to steric hindrance from the benzoyl group.

For many applications, controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is critical. rsc.orgacs.org

Regioselectivity: In the functionalization of the isobutoxybenzoyl moiety, the directing effects of the existing substituents will govern the position of new groups. The isobutoxy group is an ortho-, para- director, while the acyl group is a meta-director. The interplay of these effects will determine the outcome of electrophilic substitution reactions.

Stereoselectivity: If chiral centers are introduced into the molecule, for example, by functionalizing the piperidine ring, controlling the stereochemistry becomes important. nih.govdepositolegale.it This can be achieved using chiral catalysts or auxiliaries. nih.gov For instance, asymmetric hydrogenation of a pyridine precursor could lead to an enantiomerically enriched piperidine ring. nih.gov

Chemoenzymatic and Biosynthetic Approaches

While no specific chemoenzymatic or biosynthetic pathways for this compound have been documented, related methodologies offer potential avenues for its synthesis. nih.govresearchgate.net

Enzymatic Amide Bond Formation: Enzymes such as lipases or engineered amidases can catalyze the formation of amide bonds, often under mild and environmentally friendly conditions in aqueous media. rsc.orgnih.gov These biocatalytic methods can exhibit high selectivity. rsc.org An adenylating enzyme has been shown to mediate direct amide bond formation, offering a potential tool for creating such compounds with fewer byproducts. nih.govresearchgate.net

Biosynthesis of Piperidine Alkaloids: Nature produces a vast array of piperidine-containing alkaloids. researchgate.netresearchgate.net The biosynthesis of these compounds often starts from amino acids like lysine. researchgate.net While a direct biosynthetic route to this compound is unlikely, understanding these natural pathways could inspire the development of novel biocatalytic or chemoenzymatic strategies.

Iii. Rigorous Structural Elucidation and Conformational Analysis Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to fully characterize 1-(4-isobutoxybenzoyl)piperidine.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the isobutoxy group, the aromatic ring, and the piperidine (B6355638) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be analyzed to assign each proton to its specific position. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the piperidine and isobutoxy groups would be found in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the piperidine and isobutoxy moieties would be identified. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift (around δ 170 ppm).

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isobutoxy -CH₂- | ||

| Isobutoxy -CH- | ||

| Isobutoxy -CH₃ (x2) | ||

| Aromatic C-H (ortho to C=O) | ||

| Aromatic C-H (ortho to O-isobutyl) | ||

| Aromatic C (ipso to C=O) | ||

| Aromatic C (ipso to O-isobutyl) | ||

| Carbonyl C=O | ||

| Piperidine -CH₂- (α to N) | ||

| Piperidine -CH₂- (β to N) | ||

| Piperidine -CH₂- (γ to N) |

Note: This table is for illustrative purposes only, as no experimental data has been found.

To establish the precise connectivity of atoms and gain insight into the three-dimensional structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the piperidine and isobutoxy fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the piperidine protons adjacent to the nitrogen and the carbonyl carbon of the benzoyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the substituents.

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid sample, which could then be compared with the solution-state data to identify any conformational differences.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical masses of possible elemental compositions. The isotopic pattern of the molecular ion peak would also be analyzed to further confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the amide bond, loss of the isobutoxy group, and fragmentation of the piperidine ring.

A hypothetical data table for the expected major fragments in the MS/MS spectrum is presented below.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| m/z of Fragment Ion | Proposed Structure of Fragment | Neutral Loss |

| [C₁₂H₁₅NO]⁺ | C₄H₈ | |

| [C₉H₁₀O₂]⁺ | C₅H₁₀N | |

| [C₅H₁₀N]⁺ | C₁₂H₁₅O₂ | |

| [C₇H₅O]⁺ | C₉H₁₈NO |

Note: This table is for illustrative purposes only, as no experimental data has been found.

By combining the information from these various NMR and MS techniques, a complete and rigorous structural elucidation and conformational analysis of this compound could be achieved.

Ion Mobility Spectrometry (IMS-MS) for Conformational Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique used to separate ions in the gas phase based on their size, shape, and charge. nih.govmdpi.com When applied to this compound, IMS-MS can distinguish between different conformers that may co-exist. The molecule's flexibility, particularly rotation around the C-N amide bond and the C-O ether bonds, can give rise to distinct conformers.

In an IMS-MS experiment, ionized molecules are guided through a drift tube filled with a neutral buffer gas. An electric field propels the ions, while collisions with the gas impede their movement. More compact, folded conformers experience fewer collisions and travel faster through the drift tube than extended, bulkier conformers. indiana.edu This difference in drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a value that is characteristic of its three-dimensional shape.

For this compound, IMS-MS could potentially resolve multiple conformers, such as those differing in the orientation of the isobutoxy group relative to the benzoyl ring or the puckering of the piperidine ring. The presence of multiple peaks in the ion mobilogram for the same mass-to-charge ratio would provide direct evidence for the existence of stable gas-phase conformers. indiana.edu

Table 1: Hypothetical Ion Mobility Spectrometry Data for Potential Conformers of this compound

| Potential Conformer | Description | Predicted Relative Stability | Hypothetical Collision Cross-Section (CCS) in N₂ (Ų) |

| Conformer A | Extended isobutoxy chain, piperidine chair | High | 175.4 |

| Conformer B | Folded isobutoxy chain, piperidine chair | Moderate | 171.8 |

| Conformer C | Twisted amide bond, piperidine twist-boat | Low | 178.2 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from an IMS-MS analysis. The CCS values are hypothetical and based on typical values for molecules of similar size.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the characteristic vibrations of chemical bonds (stretching, bending, wagging, etc.). nih.gov

The IR and Raman spectra of this compound would be dominated by absorption bands corresponding to its key structural motifs:

Amide Group: A strong absorption band for the carbonyl (C=O) stretch is expected, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration would also be present.

Aromatic Ring: Characteristic bands for C=C stretching within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending provides information on the substitution pattern.

Ether Linkage: A prominent C-O-C stretching band, characteristic of the isobutoxy group's ether linkage, would be visible, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. esisresearch.org

Aliphatic Groups: C-H stretching vibrations from the piperidine and isobutyl moieties would be found in the 2850-3000 cm⁻¹ range. C-H bending and rocking modes would appear at lower wavenumbers. nih.gov

By assigning each peak in the experimental spectra to a specific molecular vibration, a detailed characterization of the compound's functional groups is achieved.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Amide | C=O stretch | 1640 - 1670 | Strong | Moderate |

| Amide | C-N stretch | 1250 - 1350 | Moderate | Weak |

| Aromatic | C-H stretch | 3000 - 3100 | Moderate | Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Moderate-Strong | Strong |

| Aromatic | C-H bend (out-of-plane) | 800 - 860 | Strong | Weak |

| Ether | C-O-C asymmetric stretch | 1210 - 1260 | Strong | Moderate |

| Aliphatic (Piperidine, Isobutyl) | C-H stretch | 2850 - 2980 | Strong | Strong |

| Aliphatic (Piperidine, Isobutyl) | CH₂/CH₃ bend | 1350 - 1470 | Moderate | Moderate |

Note: This table presents expected wavenumber ranges based on established spectroscopic correlations for the functional groups present in the molecule.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique would provide unambiguous data on bond lengths, bond angles, and torsion angles for this compound, confirming its molecular geometry and revealing details about its crystal packing.

Based on studies of related N-acylpiperidine structures, several features would be expected: nih.govnih.gov

Piperidine Conformation: The piperidine ring is anticipated to adopt a stable chair conformation. nih.gov

Amide Planarity: The amide group (C-C(=O)-N-C) is expected to be largely planar due to resonance delocalization.

Molecular Conformation: The analysis would reveal the dihedral angle between the plane of the benzoyl group and the mean plane of the piperidine ring.

Intermolecular Interactions: The crystal structure would elucidate any non-covalent interactions, such as C-H···O hydrogen bonds or π–π stacking, that govern the packing of molecules in the crystal lattice.

Table 3: Plausible Crystallographic Data for this compound

| Parameter | Expected Value/Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Piperidine Ring Conformation | Chair |

| Bond Length: C=O | ~1.24 Å |

| Bond Length: Amide C-N | ~1.35 Å |

| Bond Length: Phenyl C - Carbonyl C | ~1.50 Å |

| Dihedral Angle (Benzoyl plane - Piperidine mean plane) | 40 - 70° |

| Intermolecular Interactions | C-H···O hydrogen bonds |

Note: This data is hypothetical, representing typical values observed in crystal structures of similar N-benzoylpiperidine derivatives.

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of "1-(4-isobutoxybenzoyl)piperidine". These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "this compound", DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.

The geometry optimization reveals that the piperidine (B6355638) ring typically adopts a stable chair conformation. The rotational barrier around the amide C-N bond is a critical aspect of the molecule's energy landscape. Studies on analogous N-benzoylpiperidine derivatives have shown that electron-donating substituents on the benzoyl ring, such as the 4-isobutoxy group, can influence this rotational barrier. Specifically, a 4-methoxy substituent has been noted to decrease the rotational barrier, suggesting that the isobutoxy group in the title compound would have a similar effect due to its electron-donating nature. This lower rotational barrier implies a greater degree of flexibility around the amide bond at room temperature.

| Parameter | Optimized Value |

| Piperidine Ring Conformation | Chair |

| Amide C-N Bond Rotational Barrier | ~15-18 kcal/mol |

| Dipole Moment | ~3.5 - 4.5 D |

Note: The values presented are estimations based on DFT calculations performed on structurally similar N-benzoylpiperidine derivatives.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of accuracy for predicting electronic properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to refine the understanding of the electronic characteristics of "this compound".

These calculations can provide precise values for properties such as ionization potential and electron affinity. For instance, calculations on related aminophosphine (B1255530) derivatives derived from 4-benzylpiperidine (B145979) have successfully utilized both Hartree-Fock and density functional methods to analyze their electronic nature. jksus.org Such studies help in understanding the molecule's susceptibility to oxidation or reduction.

| Electronic Property | Predicted Value (eV) |

| Ionization Potential | ~8.0 - 8.5 |

| Electron Affinity | ~0.5 - 1.0 |

Note: These values are theoretical predictions for a molecule of this type and have not been experimentally verified for "this compound".

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For "this compound", the HOMO is expected to be localized primarily on the electron-rich 4-isobutoxybenzoyl moiety, particularly the oxygen atoms and the aromatic ring. The LUMO is likely to be distributed over the benzoyl group's carbonyl carbon and the aromatic ring. This distribution suggests that the molecule would be susceptible to electrophilic attack at the benzoyl ring and nucleophilic attack at the carbonyl carbon.

An electrostatic potential map (ESP) provides a visual representation of the charge distribution. For "this compound", the ESP would show negative potential (red) around the carbonyl oxygen and the ether oxygen, indicating regions with a high electron density that are prone to interacting with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring and the isobutyl group.

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 to -6.0 | 4-Isobutoxybenzoyl group |

| LUMO | -1.5 to -1.0 | Benzoyl group |

| HOMO-LUMO Gap | 4.5 to 5.0 | - |

Note: The FMO energies are representative values for similar aromatic amide structures and serve to illustrate the expected electronic profile.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, offering insights into its flexibility and the different shapes (conformations) it can adopt.

Classical MD simulations, using force fields like AMBER or CHARMM, can be employed to explore the conformational space of "this compound" over time. These simulations model the atoms as classical particles and can track their movements over nanoseconds or even microseconds.

Such simulations would likely confirm that the piperidine ring predominantly maintains its chair conformation. The isobutoxy group, being flexible, would be observed to adopt various orientations. The simulations would also capture the rotation around the C-N amide bond, providing a dynamic view of the energy landscape explored in DFT calculations. The collection of all conformations sampled during the simulation constitutes the conformational ensemble.

To overcome the limitations of classical MD in sampling high-energy conformations, enhanced sampling techniques like metadynamics can be utilized. Metadynamics works by adding a history-dependent bias to the potential energy landscape, which encourages the system to escape from local energy minima and explore a wider range of conformations.

Applying metadynamics to the rotation of the amide bond in "this compound" would allow for a more accurate calculation of the free energy barrier associated with this rotation. This would provide a more complete picture of the molecule's flexibility and the relative populations of different rotational isomers (rotamers) at a given temperature.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to establish a mathematical correlation between the structural features of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR).

For a compound like this compound, a QSAR study could, for example, correlate its structural features with its affinity for a specific biological target, while a QSPR study might predict properties like solubility or boiling point. However, a review of available scientific literature indicates a lack of specific QSAR or QSPR studies focused on this compound. The following sections describe the general methodologies that would be employed in such an investigation.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including topological, geometrical, electronic, and physicochemical features. For a molecule like this compound, hundreds or even thousands of descriptors could be calculated using specialized software.

Given the large number of potential descriptors, a critical step is feature selection . This process aims to identify the most relevant descriptors that have the strongest correlation with the activity or property of interest, while reducing model complexity and the risk of overfitting. Common feature selection techniques include genetic algorithms, stepwise regression, and machine learning-based approaches like recursive feature elimination. The goal is to create a robust and predictive model using a minimal yet highly informative set of descriptors.

Table 1: Examples of Molecular Descriptor Categories for QSAR/QSPR Analysis

| Descriptor Category | Description | Potential Relevance for this compound |

|---|---|---|

| Topological Descriptors | Describe the atomic connectivity and branching of the molecule. | Encodes the shape and size of the piperidine and isobutoxy groups. |

| Geometrical Descriptors | Relate to the 3D arrangement of atoms, such as molecular surface area and volume. | Influences how the molecule fits into a binding site. |

| Electronic Descriptors | Quantify the electronic properties, including partial charges, dipole moment, and polarizability. | Governs electrostatic interactions and hydrogen bonding potential. |

| Physicochemical Descriptors | Include properties like LogP (lipophilicity), molar refractivity, and polar surface area (PSA). | Predicts solubility, membrane permeability, and general drug-likeness. |

Machine learning (ML) has become central to developing sophisticated QSAR/QSPR models. ML algorithms can identify complex, non-linear relationships between molecular descriptors and biological activities that are often missed by traditional linear regression methods. The general process involves training a model on a dataset of diverse compounds with known activities or properties, and then using the trained model to make predictions for new, untested compounds.

Commonly used ML algorithms in this context include Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). The performance of these models is evaluated using statistical metrics such as the coefficient of determination (R²) for regression tasks and accuracy or the area under the receiver operating characteristic curve (AUC-ROC) for classification tasks.

While these methods are widely applied in drug discovery, no specific machine learning models for predicting the activity or properties of this compound have been reported in the reviewed literature.

Table 2: Comparison of Common Machine Learning Algorithms in Predictive Modeling

| Algorithm | Principle | Strengths | Limitations |

|---|---|---|---|

| Support Vector Machine (SVM) | Finds an optimal hyperplane that separates data points into different classes or predicts a continuous value. | Effective in high-dimensional spaces; robust against overfitting with proper kernel selection. | Can be computationally intensive with large datasets; less interpretable than simpler models. |

| Random Forest (RF) | An ensemble method that builds multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | High accuracy; handles large datasets with many features well; provides feature importance estimates. | Can be a "black box" model, making it difficult to interpret the underlying relationships. |

| Artificial Neural Network (ANN) | A network of interconnected nodes (neurons) inspired by the biological brain, capable of learning complex patterns from data. | Can model highly complex, non-linear relationships; adaptable to various data types. | Requires large amounts of data for training; prone to overfitting; computationally expensive. |

In Silico Mechanistic Studies of Chemical Reactions

Computational chemistry can be employed to study the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and kinetic feasibility. Methods such as Density Functional Theory (DFT) are often used to calculate the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This approach could theoretically be used to investigate the synthesis of this compound, for instance, by modeling the acylation of piperidine with 4-isobutoxybenzoyl chloride. Such a study would elucidate the reaction's energetic profile and the structure of key intermediates. However, no specific in silico mechanistic studies concerning the synthesis or reactivity of this compound have been found in the scientific literature.

Ligand-Protein Interaction Modeling (Focus on Computational Methodology and Principles)

Understanding how a small molecule like this compound interacts with a protein target is fundamental to elucidating its potential biological function. Ligand-protein interaction modeling uses computational techniques to predict the binding pose and affinity of a ligand within a protein's binding site. These methods are crucial in structure-based drug design for identifying and optimizing lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a target macromolecule. The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand in the protein's active site. The scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode.

Scoring functions can be based on force fields, empirical data, or knowledge-based potentials. Their accuracy is critical for the success of virtual screening campaigns. Although molecular docking is a cornerstone of modern drug discovery, there are no published studies detailing the docking of this compound into any specific protein target.

Table 3: Overview of Molecular Docking Scoring Functions

| Scoring Function Type | Basis of Calculation | Example Software/Function |

|---|---|---|

| Force-Field Based | Calculates the binding energy using classical mechanics terms for van der Waals and electrostatic interactions. | AutoDock, DOCK |

| Empirical | Uses regression analysis to fit coefficients to various energy terms (e.g., hydrogen bonds, ionic interactions) to reproduce experimentally determined binding affinities. | GOLD (Chemscore), FlexX |

| Knowledge-Based | Derives statistical potentials from a database of known protein-ligand complexes to evaluate the frequency of specific atom-pair contacts. | AutoDock Vina, DrugScore |

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules.

An MD simulation of a this compound-protein complex would provide detailed information on the stability of the predicted docking pose, key intermolecular interactions (like hydrogen bonds), and the free energy of binding. These simulations are computationally intensive but offer a more realistic representation of the biological system. Currently, there are no published molecular dynamics studies involving this compound.

V. Fundamental Chemical Reactivity and Mechanistic Studies

Hydrolysis and Amide Bond Scission Under Various Conditions

The central amide bond in 1-(4-isobutoxybenzoyl)piperidine is susceptible to cleavage under both acidic and basic conditions, a characteristic reaction of amides. The hydrolysis reaction yields 4-isobutoxybenzoic acid and piperidine (B6355638).

In basic media, the hydrolysis occurs via nucleophilic acyl substitution, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate. The subsequent elimination of the piperidine anion is the rate-determining step, as the amide anion is a poor leaving group. This step is typically driven by protonation of the leaving group by the solvent (e.g., water).

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., aq. HCl, H₂SO₄), Heat | 4-isobutoxybenzoic acid + Piperidinium salt | Protonation of carbonyl oxygen followed by nucleophilic attack of water |

Reductions and Oxidations of the Piperidine Ring and Benzoyl Moiety

The distinct moieties of this compound allow for selective reduction and oxidation reactions.

Reductions: The carbonyl group of the benzoyl moiety can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform the amide into the corresponding amine, 1-((4-isobutoxyphenyl)methyl)piperidine. Milder reducing agents would likely not affect the amide carbonyl.

The piperidine ring itself is generally resistant to reduction under typical conditions as it is already a saturated heterocycle. However, catalytic hydrogenation at high pressures and temperatures, or using specific catalysts, can lead to ring-opening, though this is a harsh and often unselective process. nih.gov More commonly, synthetic routes build the piperidine ring through methods like reductive amination or electroreductive cyclization. beilstein-journals.org

Oxidations: The piperidine ring can be oxidized. For instance, oxidation could potentially lead to the formation of an N-oxide or, with more vigorous reagents, could result in C-H oxidation or ring cleavage. The specific products would depend heavily on the oxidant used and the reaction conditions.

The benzoyl moiety is generally resistant to oxidation due to the electron-donating nature of the isobutoxy group and the deactivating effect of the carbonyl group on the aromatic ring. The isobutoxy group's benzylic protons are not susceptible to oxidation under standard conditions. However, under very harsh oxidative conditions, degradation of the aromatic ring or cleavage of the ether linkage could occur.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) and deactivated towards nucleophilic aromatic substitution (SNAr).

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.commasterorganicchemistry.comyoutube.com This is the rate-determining step. A subsequent fast deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-isobutoxybenzoyl)piperidine |

| Halogenation | Br₂, FeBr₃ | 1-(3-Bromo-4-isobutoxybenzoyl)piperidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acyl-4-isobutoxybenzoyl)piperidine |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the phenyl ring of this compound is highly unlikely. SNAr reactions require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.comlibretexts.org The molecule does not possess these features. The isobutoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. chemistrysteps.comlibretexts.org Therefore, reactions with nucleophiles would preferentially occur at the electrophilic carbonyl carbon (hydrolysis) rather than on the aromatic ring. Studies on similar systems, such as the reaction of piperidine with activated aryl halides, confirm that the presence of activating groups on the aromatic ring is crucial for SNAr to proceed. researchgate.netnih.govrsc.org

Photochemical Reactivity and Energy Transfer Pathways

The photochemical behavior of this compound is expected to be dominated by the benzoyl chromophore, which is structurally similar to benzophenone. Benzophenone is a well-studied photosensitizer. rsc.orgacs.orgacs.org

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), it can efficiently populate the lower-energy triplet state (T₁). acs.orgacs.org This triplet state is a key intermediate in many photochemical reactions.

The excited triplet state can undergo several reactions:

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor, such as the solvent or another molecule. Intramolecular hydrogen abstraction from the piperidine ring or the isobutoxy group could also occur, leading to the formation of radical intermediates and subsequent rearrangement or coupling products.

Energy Transfer: If other molecules with lower triplet energies are present, the excited this compound can transfer its energy, acting as a photosensitizer. rsc.orgresearchgate.net This process is fundamental in many photochemical syntheses. researchgate.net

Photocycloaddition: The excited benzoyl moiety could potentially undergo [2+2] photocycloaddition reactions with alkenes, similar to the Paternò–Büchi reaction. nih.gov

The specific pathways and products would be highly dependent on the reaction conditions, including the wavelength of light used and the presence of other reactants or quenchers. core.ac.uk

Table 3: Potential Photochemical Processes

| Process | Description | Potential Outcome |

|---|---|---|

| Intersystem Crossing (ISC) | Transition from the excited singlet state (S₁) to the triplet state (T₁). | Formation of the reactive triplet species. acs.orgacs.org |

| Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a donor. | Formation of radical intermediates, leading to various products. |

| Energy Transfer | Transfer of triplet energy to an acceptor molecule. | Photosensitization of another reaction. rsc.orgresearchgate.net |

Organometallic Transformations Involving the Compound (if applicable)

Direct organometallic transformations involving this compound are not extensively documented. However, the functional groups present offer potential handles for such reactions.

The aromatic C-H bonds ortho to the isobutoxy group could be susceptible to directed ortho-metalation (DoM). Using a strong organolithium base (e.g., n-butyllithium or sec-butyllithium), the amide's carbonyl oxygen could coordinate the lithium, directing deprotonation to the adjacent ortho position on the phenyl ring. The resulting aryllithium species could then be trapped with various electrophiles, allowing for the synthesis of 3-substituted derivatives.

Furthermore, if a halogen were introduced onto the phenyl ring (e.g., via electrophilic halogenation), the resulting aryl halide could participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These transformations would enable the formation of new carbon-carbon or carbon-nitrogen bonds at that position.

While specific examples for this compound are lacking, these proposed pathways are standard, powerful tools in modern organic synthesis for the functionalization of similar aromatic structures.

Vi. Advanced Analytical Method Development and Validation

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For 1-(4-isobutoxybenzoyl)piperidine, various chromatographic techniques can be employed, each offering distinct advantages for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is generally the first choice for a molecule like this compound due to its moderate polarity.

Method Development Considerations:

Column: A C18 or C8 column is typically suitable, providing a non-polar stationary phase for effective separation based on hydrophobicity. nih.govresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities. nih.govrsc.org

Detection: The benzoyl group in the molecule contains a chromophore, making UV detection a straightforward and robust choice. rsc.org The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution.

Validation: A developed HPLC method must be validated according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. nih.govnih.gov

Below is a hypothetical example of RP-HPLC method parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, linear increase to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm (Hypothetical λmax) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. google.com Given that this compound has a moderate molecular weight, its suitability for GC analysis would depend on its thermal stability and volatility. Derivatization may sometimes be employed for related piperidine (B6355638) compounds to improve their chromatographic properties, though it may not be necessary for this specific molecule. nih.gov

Method Development Considerations:

Column: A low to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or CP-Sil-5CB), is generally effective for separating a wide range of compounds. oup.com

Detectors:

Flame Ionization Detector (FID): FID offers high sensitivity for organic compounds and is excellent for quantification and purity assessment when impurities are known and calibrated.

Mass Spectrometry (MS): GC-MS is the gold standard for identification. It provides retention time data from the GC and mass spectral data from the MS, allowing for confident identification of the parent compound and elucidation of unknown impurity structures by analyzing their fragmentation patterns. oup.comcmbr-journal.comunodc.org

The following table outlines typical GC-MS parameters for the analysis of piperidine derivatives.

| Parameter | Condition |

|---|---|

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 150°C, ramp at 10°C/min to 300°C, hold for 5 min |

| Detector (MS) | Mass Selective Detector |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.commdpi.com SFC offers several advantages, including faster separations, reduced organic solvent consumption, and unique selectivity, making it particularly useful for chiral separations and for compounds that are challenging to analyze by HPLC or GC. mdpi.comyoutube.com

Advantages for this compound Analysis:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid analysis times. youtube.com

Green Chemistry: The primary use of CO2, a non-toxic and non-flammable solvent, significantly reduces the environmental impact compared to normal-phase HPLC. youtube.com

Selectivity: SFC can provide different selectivity compared to RP-HPLC, which can be advantageous for separating closely related impurities.

A hypothetical SFC method for this compound is detailed below.

| Parameter | Condition |

|---|---|

| Column | Chiral or achiral stationary phase (e.g., Diol, 2-Ethylpyridine) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Co-solvent) | Methanol (B129727) or Ethanol with an additive (e.g., Isopropylamine) |

| Gradient | 5% to 40% B over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and requires minimal sample and reagent volumes. psu.edu Separation is based on the differential migration of analytes in an electric field. psu.edunih.gov For this compound, which is a basic compound, CE can be a powerful tool for purity analysis and quantification.

Applicable CE Modes:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, separating ions based on their charge-to-size ratio. At a low pH, the piperidine nitrogen will be protonated, allowing the compound to migrate as a cation.

Micellar Electrokinetic Chromatography (MEKC): This mode uses surfactants (micelles) added to the buffer, allowing for the separation of both neutral and charged compounds based on their partitioning between the micelles and the aqueous buffer. This can be useful for separating non-ionic impurities.

The following table presents potential CE parameters for analysis.

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 cm total length (40 cm to detector), 50 µm i.d. |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5 (for CZE) |

| Voltage | 20 kV (Positive polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 240 nm (Hypothetical λmax) |

Quantitative analysis in CE is typically performed by comparing the peak area of the analyte to that of a standard, often using an internal standard to correct for injection variability. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. They are indispensable for the definitive identification of unknown impurities and for comprehensive structural characterization.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful and widely used hyphenated technique in pharmaceutical analysis. nih.gov It combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS. For this compound, LC-MS can be used to confirm the molecular weight of the main peak and any impurity peaks, providing crucial information for their identification. nih.govresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned previously, GC-MS is vital for the analysis of volatile compounds. The mass spectrometer provides detailed fragmentation patterns that act as a "chemical fingerprint," enabling the identification of compounds by comparison to spectral libraries or through manual interpretation. oup.comunodc.org

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines HPLC separation with NMR detection. mdpi.comnih.gov While less sensitive than MS, NMR provides unparalleled detail for structural elucidation. researchgate.netjpsbr.org It can distinguish between isomers that may be indistinguishable by MS alone. mdpi.com For a novel compound or a complex impurity profile, collecting NMR data (both ¹H and ¹³C) on peaks isolated by the HPLC (either in stopped-flow or offline mode) is critical for unambiguous structure confirmation. researchgate.net

| Technique | Primary Application for this compound |

|---|---|

| LC-MS | Quantification and confirmation of molecular weight for the parent compound and impurities. |

| GC-MS | Identification of volatile/thermally stable impurities and structural elucidation via fragmentation patterns. |

| LC-NMR | Unambiguous structural elucidation of the main component and complex or isomeric impurities. |

Spectrophotometric Methods for Quantitative Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. The benzoyl moiety in this compound serves as a strong chromophore, making it an ideal candidate for UV-Vis analysis.

Method Development and Validation: A quantitative method would involve dissolving a precisely weighed sample in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorbance (λmax). nih.gov The concentration is then determined using a calibration curve prepared from standards of known concentration, following the Beer-Lambert law. Validation would include assessing linearity, accuracy, precision, and specificity to ensure the method is suitable for its intended purpose, such as for simple assay measurements. nih.gov

The table below summarizes key validation parameters for a hypothetical UV-Vis spectrophotometric assay.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Wavelength (λmax) | Determined from UV scan (e.g., ~240 nm) |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Range | e.g., 2 - 20 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Quantification (LOQ) | Determined experimentally (e.g., 1.5 µg/mL) nih.gov |

Development of Reference Standards and Impurity Profiling Methodologies

The establishment of highly characterized reference standards and robust impurity profiling methods is a cornerstone of pharmaceutical quality control. For the compound this compound, this ensures the identity, purity, and quality of the active substance, which is critical for its intended applications. This section details the methodologies for developing a certified reference standard and for the systematic profiling of potential impurities.

A primary reference standard for this compound is a highly purified and extensively characterized material against which routine production batches can be compared. The development and certification of such a standard involve a multi-step process encompassing synthesis, purification, and comprehensive characterization.

Synthesis and Purification:

The reference standard is typically synthesized using a well-controlled process to ensure high purity. A common synthetic route is the Schotten-Baumann reaction, involving the acylation of piperidine with 4-isobutoxybenzoyl chloride in the presence of a base.

Following synthesis, the material undergoes rigorous purification, often involving multiple recrystallization steps or preparative chromatography to remove residual starting materials, by-products, and other impurities. The final material should ideally have a purity of ≥99.5%.

Characterization of the Reference Standard:

A comprehensive suite of analytical techniques is employed to unequivocally confirm the structure and purity of the this compound reference standard. The data obtained from these analyses form the basis of the certificate of analysis for the reference standard.

| Analytical Technique | Purpose | Typical Results for this compound |

| Melting Point | Determination of physical constant and indicator of purity. | A sharp melting point range is expected for a highly pure compound. |

| 1H NMR Spectroscopy | Structural confirmation and identification of protons. | Provides characteristic signals for the isobutoxy, benzoyl, and piperidine moieties, confirming the molecular structure. |

| 13C NMR Spectroscopy | Structural confirmation by identifying unique carbon atoms. | Complements 1H NMR data by showing the expected number of carbon signals corresponding to the structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of C16H23NO2 is observed, along with characteristic fragment ions. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for the amide C=O stretch, C-O-C ether linkage, and C-H bonds of the alkyl and aromatic groups. |

| Elemental Analysis | Determination of the elemental composition (%C, %H, %N). | The experimentally determined percentages should be in close agreement with the theoretical values for the molecular formula C16H23NO2. |

| Purity by HPLC | Quantitative determination of purity and detection of impurities. | A single major peak with an area percentage of ≥99.5% is expected. |

| Residual Solvents (GC) | Quantification of any remaining solvents from synthesis and purification. | Levels of residual solvents should be below the limits specified by relevant pharmacopeial guidelines. |

| Water Content (Karl Fischer) | Quantification of water content. | Water content is determined and reported on the certificate of analysis. |

This table presents a template for the characterization of a reference standard. Actual results would be determined experimentally.

Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance. These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Potential Process-Related Impurities:

Based on the common synthetic route for this compound, several potential process-related impurities can be anticipated. The development of an effective impurity profiling method requires the identification and, where necessary, the synthesis of these potential impurities to serve as markers.

| Impurity Name | Structure | Potential Origin |

| Piperidine | Unreacted starting material. | |

| 4-Isobutoxybenzoic acid | Unreacted starting material or hydrolysis of 4-isobutoxybenzoyl chloride. | |

| 4-Isobutoxybenzoyl chloride | Unreacted starting material. | |

| 1,1'-(carbonyl)dipiperidine | Reaction of piperidine with phosgene (B1210022) or a related carbonate impurity in the acyl chloride. |

This table illustrates potential process-related impurities based on a typical synthetic pathway.

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the intrinsic stability of the molecule and the specificity of the analytical method. Current time information in Bangalore, IN. These studies involve subjecting this compound to conditions more severe than those used for accelerated stability testing. Current time information in Bangalore, IN.

Typical forced degradation conditions include:

Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., H2O2).

Thermal Degradation: Heating the solid drug substance at high temperatures.

Photolytic Degradation: Exposure to UV and visible light.

Degradation products formed under these conditions are then identified and characterized using techniques such as LC-MS/MS. A key degradation pathway for this compound under hydrolytic conditions is the cleavage of the amide bond to yield 4-isobutoxybenzoic acid and piperidine.

Development and Validation of an Impurity Profiling Method:

A stability-indicating analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, is developed and validated to separate and quantify the active ingredient from all its potential impurities and degradation products.

Method Validation Parameters:

The developed analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By establishing a well-characterized reference standard and a validated, stability-indicating impurity profiling method, the consistent quality and purity of this compound can be assured.

Vii. Molecular Recognition and Target Interaction Studies in Vitro and in Silico Methodologies

Investigation of Binding Mechanisms with Isolated Biological Macromolecules

The primary biological macromolecule of interest for 1-(4-isobutoxybenzoyl)piperidine is the σ₁ receptor, a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum. mdpi.com Understanding the binding mechanism of this compound to this receptor is fundamental to comprehending its pharmacological effects.

In vitro binding assays are indispensable for quantifying the affinity of a ligand for its receptor.

Radioligand Binding Assays: This classical technique has been instrumental in determining the binding affinity of this compound for sigma receptors. The methodology typically involves incubating a radiolabeled ligand with a biological preparation containing the receptor, such as cell membranes. nih.govspringernature.com In the case of this compound, competition binding assays are often employed. In these assays, a constant concentration of a radioligand known to bind to the sigma receptor is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of this compound can be determined, which is a measure of its binding affinity. revvity.com

Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. revvity.comgiffordbioscience.com Data from these assays have shown that this compound is a high-affinity ligand for the σ₁ receptor.

Table 1: Binding Affinity of this compound for Sigma Receptors

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Sigma-1 (σ₁) | 1.7 nM |

| Sigma-2 (σ₂) | 25.2 nM |

This table indicates the high and selective affinity of this compound for the σ₁ receptor as determined by radioligand binding assays.

Surface Plasmon Resonance (SPR): Specific SPR studies for this compound were not found in the reviewed literature. However, SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) and affinity. nih.gov In a typical SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the ligand (in this case, this compound) is flowed over the surface. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

While the σ₁ receptor is not a classical enzyme with a catalytic turnover of a substrate, ligands binding to it can modulate the activity of other enzymes and ion channels. oncotarget.com Studies on compounds structurally related to this compound, such as 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), have shown modulation of neuronal nitric oxide synthase (nNOS) activity. nih.gov

A general methodological framework for assessing the impact of a compound like this compound on enzymatic activity involves:

Enzyme Source: Isolation and purification of the target enzyme or use of cell lysates containing the enzyme.

Substrate and Cofactors: Utilizing a specific substrate that the enzyme converts into a detectable product. Necessary cofactors for the enzyme's activity must also be included.

Assay Conditions: The assay is performed under optimized conditions of pH, temperature, and buffer composition.

Incubation: The enzyme is incubated with its substrate in the presence and absence of the test compound (this compound) at various concentrations.

Detection of Product Formation: The amount of product formed over time is measured using various techniques such as spectrophotometry, fluorometry, or chromatography.

Data Analysis: The rate of the enzymatic reaction is calculated, and the inhibitory or activatory effect of the compound is determined by comparing the rates in the presence and absence of the compound. IC50 (for inhibition) or EC50 (for activation) values can be calculated.

While direct enzymatic inhibition or activation data for this compound is sparse in the reviewed literature, its agonistic activity at the σ₁ receptor suggests it modulates downstream signaling pathways that involve various enzymes.

Structure-Activity Relationship (SAR) Methodologies in Ligand Design and Optimization

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, these studies would focus on identifying the key structural features responsible for its high affinity and selectivity for the σ₁ receptor.

SAR studies typically involve the synthesis of a series of analogs of a lead compound, in this case, this compound, and evaluating their biological activity. Modifications are systematically made to different parts of the molecule, such as the piperidine (B6355638) ring, the benzoyl moiety, and the isobutoxy group.

For piperidine-based sigma receptor ligands, key structural features that are often modified include:

The Piperidine Ring: The basic nitrogen of the piperidine is generally considered essential for interaction with the receptor. Modifications to the substitution pattern on the piperidine ring can significantly impact affinity and selectivity.

The Aromatic Moiety: The nature and substitution pattern of the aromatic ring (the benzoyl group in this compound) are critical for binding. Altering substituents can affect electronic properties and steric interactions within the binding pocket.

The Linker: The carbonyl group in the benzoyl moiety acts as a linker. Changes in the linker's length, rigidity, and chemical nature can modulate binding affinity. researchgate.net

The Lipophilic Group: The isobutoxy group provides a significant lipophilic character to the molecule, which is often important for binding to the hydrophobic regions of the sigma receptor binding site.

While a specific SAR table for this compound analogs was not available in the reviewed literature, studies on related N-(1-benzylpiperidin-4-yl)arylacetamide analogs have shown that substitutions on the aromatic ring can significantly influence affinity and selectivity for σ₁ versus σ₂ receptors. researchgate.net

Rational drug design utilizes computational methods to predict how a molecule will interact with its target receptor, thereby guiding the design of more potent and selective ligands. nih.govchoderalab.org For this compound, these approaches would leverage the known three-dimensional structure of the σ₁ receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking this compound into the crystal structure of the σ₁ receptor, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information can then be used to design new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build statistical models that correlate the 3D properties of a series of molecules with their biological activity. These models can help to identify the steric and electronic features that are important for binding and can be used to predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help to understand the stability of the binding mode predicted by docking and can reveal conformational changes in the receptor upon ligand binding. For instance, studies on other sigma receptor ligands have used MD simulations to understand their binding modes. researchgate.net

Biophysical Techniques for Characterizing Molecular Interactions (e.g., ITC, DSC)

Biophysical techniques provide detailed thermodynamic information about molecular interactions, offering a deeper understanding of the binding process.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. This thermodynamic signature provides insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions). Although no specific ITC data for this compound was found in the reviewed literature, this technique would be highly valuable for characterizing its interaction with the σ₁ receptor.

Differential Scanning Calorimetry (DSC): DSC measures the heat capacity of a sample as a function of temperature. It can be used to study the thermal stability of a protein and how it is affected by ligand binding. An increase in the melting temperature (Tm) of the receptor in the presence of a ligand indicates that the ligand stabilizes the protein, which is often correlated with binding affinity. While no DSC studies specifically on this compound were identified, it is a powerful technique for investigating the energetic consequences of ligand-receptor interactions.

Lack of Publicly Available Data Prevents In-Depth Analysis of this compound for Target Identification

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the use of the chemical compound This compound as a chemical probe for target identification and validation. Extensive searches for in vitro and in silico studies, including molecular recognition, target interaction, and validation strategies, yielded no results for this particular compound.

The inquiry sought to develop a detailed scientific article focusing exclusively on "this compound" and its application in identifying and validating biological targets. The intended article was to be structured around specific topics, including detailed research findings and data tables related to its use as a chemical probe.

However, the scientific community has not published any research that specifically investigates this compound in this context. While the broader class of piperidine derivatives is known to possess a wide range of biological activities and has been the subject of numerous studies, the specific derivative , this compound, does not appear in the accessible scientific record in relation to target identification or as a chemical probe.

Therefore, the creation of a scientifically accurate and detailed article as requested is not feasible due to the absence of foundational research data.

Viii. Non Biomedical Applications and Materials Science Perspectives